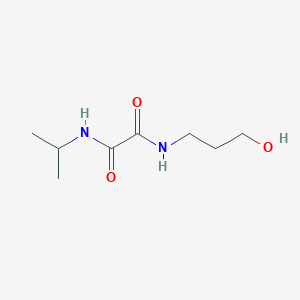![molecular formula C15H12Br2N2O2 B11548580 3-bromo-N'-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11548580.png)
3-bromo-N'-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in the synthesis of various organic compounds. This particular compound is characterized by the presence of bromine atoms and a methoxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s properties.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Hydrazine derivatives with potential biological activities.
Substitution: Substituted products with diverse functional groups.
Applications De Recherche Scientifique
3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of bromine atoms and the hydrazone group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(E)-(3-bromophenyl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both bromine atoms and a methoxy group. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C15H12Br2N2O2 |
|---|---|
Poids moléculaire |
412.08 g/mol |
Nom IUPAC |
3-bromo-N-[(E)-(3-bromophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Br2N2O2/c1-21-14-6-5-11(8-13(14)17)15(20)19-18-9-10-3-2-4-12(16)7-10/h2-9H,1H3,(H,19,20)/b18-9+ |
Clé InChI |
VEIQMDJJACTLNN-GIJQJNRQSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11548504.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11548505.png)
![(3Z)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11548510.png)
![3,3'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B11548533.png)
![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11548538.png)
![2,4-dibromo-5-methyl-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11548546.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11548551.png)
![2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate](/img/structure/B11548556.png)


![methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11548566.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11548574.png)
![2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11548588.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11548590.png)
